molecular formula C16H16N2O4 B12894394 Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol

Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol

Cat. No.: B12894394
M. Wt: 300.31 g/mol
InChI Key: XQUJNRKGROLCPB-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol is a chiral dihydrooxazole derivative of significant interest in medicinal chemistry and drug discovery research. Compounds featuring the 4,5-dihydrooxazole (oxazoline) core, particularly those incorporating pyridine and aryl substituents, are recognized as privileged scaffolds in the development of biologically active molecules . The specific stereochemistry and substitution pattern of this compound make it a valuable intermediate for the synthesis of more complex molecular architectures. The 4,5-dihydrooxazole ring is a versatile functional group that can act as a directing group in metal-catalyzed reactions, a chiral auxiliary in asymmetric synthesis, and a stable bioisostere for amide bonds . The presence of the pyridin-3-yl group enhances the potential of this compound to engage in key intermolecular interactions, such as hydrogen bonding and metal coordination, with biological targets, a common feature in many FDA-approved pharmaceutical compounds . Furthermore, the 2,4-dimethoxyphenyl moiety may influence the compound's pharmacokinetic properties and target binding affinity. This product is intended for research purposes as a building block in the exploration of new therapeutic agents. Potential areas of investigation include, but are not limited to, oncology, neurodegenerative diseases, and metabolic disorders, where heterocyclic compounds play a critical role . Researchers can utilize this compound to develop novel kinase inhibitors, epigenetic modulators, or other targeted therapies. Intended Use & Disclaimer: This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. The compound must be handled by qualified professionals in a laboratory setting.

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

(4R,5R)-5-(2,4-dimethoxyphenyl)-2-pyridin-3-yl-4,5-dihydro-1,3-oxazol-4-ol

InChI

InChI=1S/C16H16N2O4/c1-20-11-5-6-12(13(8-11)21-2)14-15(19)18-16(22-14)10-4-3-7-17-9-10/h3-9,14-15,19H,1-2H3/t14-,15-/m1/s1

InChI Key

XQUJNRKGROLCPB-HUUCEWRRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@@H]2[C@H](N=C(O2)C3=CN=CC=C3)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)C2C(N=C(O2)C3=CN=CC=C3)O)OC

Origin of Product

United States

Preparation Methods

Cyclization from 2-Cyano-3-substituted Pyridine Derivatives

A related approach, as exemplified in the synthesis of oxazoline intermediates for pharmaceutical compounds, involves the reaction of 2-cyano-substituted pyridines with amino alcohols in the presence of Lewis acid catalysts such as anhydrous zinc chloride (ZnCl₂). This method is supported by literature describing the preparation of 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3-methylpyridine, a structurally related oxazoline intermediate:

  • Reaction conditions: Heating 2-cyano-3-methylpyridine with 1,1-dimethylaminoethanol and anhydrous ZnCl₂ at approximately 140°C for 15 hours without solvent.
  • Outcome: Formation of the oxazoline ring via nucleophilic attack of the amino alcohol on the nitrile, followed by cyclization and dehydration.
  • Yield and purity: High yields (~98.5%) and purity (>97%) are achievable with distillation purification.

This method can be adapted for the preparation of the pyridin-3-yl substituted oxazoline by using 2-cyano-3-pyridinyl precursors and appropriate amino alcohols bearing the 2,4-dimethoxyphenyl substituent.

Acid-Catalyzed Cyclization of Amino Alcohols with Carboxylic Acid Derivatives

Another common route involves the condensation of amino alcohols with carboxylic acids or their derivatives (e.g., acid chlorides or esters) to form oxazolines:

  • Step 1: Synthesis of an amino alcohol intermediate containing the pyridin-3-yl and 2,4-dimethoxyphenyl groups.
  • Step 2: Activation of the carboxylic acid moiety (if present) using reagents such as thionyl chloride (SOCl₂) or mesyl chloride to form acid chlorides or mesylates.
  • Step 3: Cyclization under mild heating or in the presence of bases like triethylamine to promote ring closure.
  • Example: Treatment of an intermediate with mesyl chloride and triethylamine in dichloromethane at low temperatures (around 0–5°C) to form the oxazoline ring.

Summary Table of Preparation Methods

Methodology Starting Materials Key Reagents/Conditions Yield & Purity Notes
Cyclization of 2-cyano-3-pyridine derivatives with amino alcohols 2-cyano-3-pyridine, amino alcohol with 2,4-dimethoxyphenyl Anhydrous ZnCl₂, 140°C, 15 h, solvent-free ~98.5% yield, >97% purity High yield, suitable for scale-up
Acid chloride/mesylate-mediated cyclization Amino alcohol intermediate, carboxylic acid derivatives SOCl₂ or mesyl chloride, triethylamine, CH₂Cl₂, 0–5°C 60–70% yield typical Mild conditions, good control over substitution
Multi-step ligand synthesis from picolinic acid Picolinic acid derivatives Amide formation, reduction, cyclization ~64% overall yield Scalable, adaptable for pyridin-3-yl substitution

Detailed Research Findings and Considerations

  • Catalyst choice: Lewis acids like ZnCl₂ are effective for promoting cyclization from nitriles, providing high yields and purity without solvents, which is advantageous for industrial synthesis.
  • Temperature control: Maintaining moderate temperatures (0–5°C) during cyclization with acid chlorides or mesylates prevents side reactions and decomposition.
  • Purification: Crystallization from solvents such as toluene or diisopropyl ether yields high-purity solids suitable for further applications.
  • Scalability: The described methods have been demonstrated on multi-gram to kilogram scales, indicating their practical utility in pharmaceutical and fine chemical manufacturing.
  • Adaptability: The synthetic routes allow for variation in substituents on both the phenyl and pyridine rings, enabling the preparation of analogues for structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions

Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the oxazoline ring to an oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions include oxazolone derivatives, oxazolidine derivatives, and various substituted aromatic compounds.

Scientific Research Applications

Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Frameworks

The dihydrooxazol-ol scaffold distinguishes this compound from structurally related heterocycles:

  • Triazole derivatives (e.g., 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid, ): Triazoles exhibit greater aromaticity and planar geometry, enhancing π-π stacking interactions but reducing conformational flexibility compared to the non-aromatic dihydrooxazol-ol core .
  • Thiazolidin-4-ones (): The thiazolidinone ring introduces a sulfur atom, which may alter electronic properties and metabolic stability relative to the oxygen-rich oxazol-ol system .
  • Dihydro-pyrazole-thiazole hybrids (): The fused pyrazole-thiazole system offers multiple hydrogen-bonding sites, contrasting with the hydroxyl group in the target compound, which provides a single polar anchor .

Substituent Effects on Physicochemical Properties

Substituent groups critically influence solubility, polarity, and bioavailability:

  • 2,4-Dimethoxyphenyl group: Present in both the target compound and triazole derivatives (), this group enhances lipophilicity but may reduce aqueous solubility.
  • Pyridin-3-yl vs.
  • Ester vs. Hydroxyl groups : Thioacetic acid esters () exhibit lower solubility than the hydroxyl-bearing target compound due to reduced hydrogen-bonding capacity .

Predicted Toxicity Profiles

Computational tools like GUSAR-online () enable toxicity comparisons:

  • Triazole-thioesters : Moderate acute toxicity predicted due to ester functionalities, which may hydrolyze into reactive metabolites .
  • Target compound : The hydroxyl group and pyridine moiety likely reduce toxicity relative to thioesters, as polar groups enhance excretion and decrease bioaccumulation. However, methoxy groups could introduce hepatotoxicity risks common to aryl ethers .

Biological Activity

Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C19H22N2O3
Molecular Weight: 322.39 g/mol
IUPAC Name: this compound

The compound features a complex structure that includes a dihydrooxazole core and methoxy-substituted phenyl and pyridine rings. These structural components are crucial for its biological activity.

This compound exhibits various mechanisms of action:

  • Antitumor Activity : Research indicates that this compound has shown promise in inhibiting the growth of cancer cells. It operates by inducing apoptosis in tumor cells through the activation of caspase pathways and modulation of cell cycle regulators .
  • Antimicrobial Properties : The compound has demonstrated antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. Its Minimum Inhibitory Concentration (MIC) values range from 31.25 to 62.5 µg/mL against these pathogens .
  • Anti-inflammatory Effects : Studies have suggested that it may reduce inflammation by inhibiting pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases .

Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the anticancer properties of this compound on human pancreatic cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM. The compound was found to induce G1 phase cell cycle arrest and promote apoptosis through mitochondrial pathways .

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of the compound was assessed against both Gram-positive and Gram-negative bacteria. The study utilized the disk diffusion method and revealed that the compound inhibited bacterial growth effectively, with notable activity against multidrug-resistant strains .

Comparative Table of Biological Activities

Biological ActivityMechanismMIC (µg/mL)Reference
AntitumorInduces apoptosisN/A
AntibacterialInhibits bacterial growth31.25 - 62.5
Anti-inflammatoryReduces cytokine productionN/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.